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Compound of Interest

Compound Name: 2-Propylphenyl isocyanate

Cat. No.: B071714 Get Quote

Disclaimer: Direct experimental spectroscopic data for 2-propylphenyl isocyanate is not

readily available in public spectral databases. The data presented in this guide represents a

predictive analysis based on the known spectroscopic characteristics of structurally analogous

compounds, including other alkylphenyl isocyanates and general principles of NMR, IR, and

Mass Spectrometry. These predictions are intended to provide a reasonable estimation of the

expected spectral properties and should be validated by experimental analysis.

This technical guide offers a comprehensive overview of the predicted spectroscopic data for 2-
propylphenyl isocyanate, a valuable intermediate in synthetic chemistry. The information

herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), is designed to assist researchers, scientists, and professionals in drug

development with the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-propylphenyl isocyanate are

detailed below, providing insights into its specific structural features.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl

group protons.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Propylphenyl Isocyanate

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~7.20 - 7.00 m 4H Ar-H

~2.60 t 2H Ar-CH₂-CH₂-CH₃

~1.65 sextet 2H Ar-CH₂-CH₂-CH₃

~0.95 t 3H Ar-CH₂-CH₂-CH₃

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Propylphenyl Isocyanate

Chemical Shift (δ) ppm (Predicted) Assignment

~138 Ar-C (quaternary, attached to propyl group)

~130 Ar-C (quaternary, attached to isocyanate group)

~129 Ar-CH

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~125 -N=C=O

~37 Ar-CH₂-CH₂-CH₃

~24 Ar-CH₂-CH₂-CH₃

~14 Ar-CH₂-CH₂-CH₃
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Infrared (IR) Spectroscopy
IR spectroscopy is a key method for the identification of functional groups. The IR spectrum of

2-propylphenyl isocyanate will be dominated by a strong, sharp absorption band

characteristic of the isocyanate (-N=C=O) group.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Propylphenyl Isocyanate

Frequency (cm⁻¹)
(Predicted)

Intensity Assignment

~3060-3020 Medium Aromatic C-H stretch

~2960-2870 Medium-Strong
Aliphatic C-H stretch (propyl

group)

~2275-2250 Strong, Sharp
Asymmetric stretch of the

isocyanate (-N=C=O) group[1]

~1600, ~1490, ~1450 Medium-Weak Aromatic C=C stretching

~1465 Medium C-H bending (propyl group)

~750 Strong
Aromatic C-H out-of-plane

bending (ortho-disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-propylphenyl isocyanate, electron ionization (EI) would likely lead to a

series of characteristic fragments.

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Propylphenyl Isocyanate
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m/z (Predicted) Relative Intensity Assignment

161 Moderate Molecular Ion [M]⁺

132 High
[M - C₂H₅]⁺ (Loss of ethyl

radical)

118 Moderate
[M - C₃H₇]⁺ (Loss of propyl

radical)

91 High Tropylium ion [C₇H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer

operating at a frequency of 400 MHz or higher.[2]

Sample Preparation: Approximately 5-10 mg of 2-propylphenyl isocyanate would be

dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and

transferred to a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Data Acquisition:

¹H NMR: A standard single-pulse experiment would be used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45°,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal of the less sensitive ¹³C nuclei.[3] Common experiments include

DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of

CH, CH₂, and CH₃ groups.[3]
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IR Spectroscopy
For a liquid sample like 2-propylphenyl isocyanate, the IR spectrum can be conveniently

obtained using Attenuated Total Reflectance (ATR) or neat techniques.[6]

Sample Preparation (ATR): A small drop of the sample is placed directly on the ATR crystal

(e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is typically recorded over a wavenumber range of 4000-400

cm⁻¹.[7] A background spectrum of the clean ATR crystal is recorded first and automatically

subtracted from the sample spectrum.[1]

Mass Spectrometry
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with electron ionization (EI).[5]

Sample Preparation: A dilute solution of 2-propylphenyl isocyanate is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).[1]

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated

from any impurities. The separated compound then enters the mass spectrometer.

Ionization: Electron ionization is typically performed at a standard energy of 70 eV.[5] This

causes the molecule to fragment in a reproducible manner. The resulting ions are then

separated by their mass-to-charge ratio (m/z) and detected.
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Caption: Workflow for the spectroscopic analysis of 2-propylphenyl isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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